![molecular formula C16H15ClN2S B5548843 2-{[(3-Chlorophenyl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B5548843.png)

2-{[(3-Chlorophenyl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

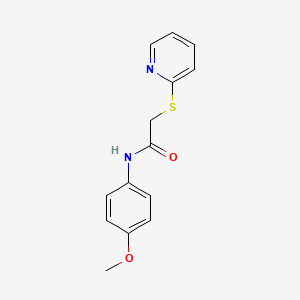

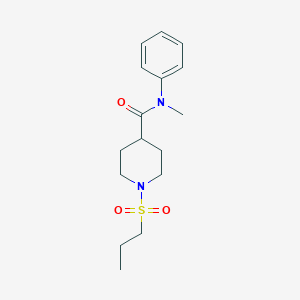

2-{[(3-Chlorophenyl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C16H15ClN2S and its molecular weight is 302.8 g/mol. The purity is usually 95%.

The exact mass of the compound 2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole is 302.0644474 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Benzimidazole derivatives, including 2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole, are known for their wide range of biological activities. These compounds have been synthesized and evaluated for their potential in treating microbial infections and tumor inhibition. Their biological evaluation as clinical drugs demonstrates promising results against pathogenic bacteria and tumor cells, showcasing their versatility in medical applications beyond traditional uses (Khalifa et al., 2018).

Agricultural Applications

In the agricultural sector, benzimidazole derivatives like carbendazim have been incorporated into solid lipid nanoparticles and polymeric nanocapsules for sustained release, offering innovative solutions for the prevention and control of fungal diseases in plants. These carrier systems modify the release profiles of fungicides, reduce environmental toxicity, and improve efficacy against plant pathogens, suggesting potential agricultural applications for related benzimidazole derivatives (Campos et al., 2015).

Anticancer Properties

The cytotoxicity and antiproliferative effects of benzimidazole derivatives have been explored in various studies. These compounds exhibit significant activity against cancer cell lines, including lung carcinoma and glioma cells, highlighting their potential as antitumor agents. The exploration of benzimidazole derivatives in cancer research opens avenues for developing new therapeutic agents with improved anticancer properties (Yurttaş, Demirayak, & Çiftçi, 2015).

Antimicrobial and Antifungal Activities

Benzimidazole derivatives have shown a high degree of antibacterial and antifungal activity, comparable to established treatments like sulfamethoxazole and Norfloxacin. Their ability to combat a range of pathogens, including Escherichia coli and Staphylococcus aureus, positions them as potential candidates for developing new antimicrobial agents (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Corrosion Inhibition

The application of benzimidazole derivatives in corrosion inhibition has been documented, particularly in protecting iron surfaces in acidic environments. These compounds adsorb onto the metal surface, reducing corrosion through physical and chemical interactions. This suggests their utility in industrial processes where corrosion resistance is critical, offering a pathway to more durable and longer-lasting materials (Khaled, 2003).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-5,6-dimethyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2S/c1-10-6-14-15(7-11(10)2)19-16(18-14)20-9-12-4-3-5-13(17)8-12/h3-8H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBRPJRFQLXNPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B5548763.png)

![(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide](/img/structure/B5548767.png)

![8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548778.png)

![N-[(E)-(4-fluorophenyl)methylideneamino]methanesulfonamide](/img/structure/B5548786.png)

![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B5548803.png)

![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5548817.png)

![2-{4-[(3-isopropyl-5-isoxazolyl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B5548821.png)

![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)